![molecular formula C8H10OS B2667216 3-Methyl-2-(methylthio)phenol CAS No. 1033693-19-4](/img/structure/B2667216.png)
3-Methyl-2-(methylthio)phenol
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Overview
Description
3-Methyl-2-(methylthio)phenol is an organic compound with the molecular formula C8H10OS. It is a derivative of phenol, where the hydrogen atom in the ortho position relative to the hydroxyl group is replaced by a methylthio group (–SCH3), and the meta position is substituted with a methyl group (–CH3). This compound is known for its distinct aromatic properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(methylthio)phenol can be achieved through several methods. One common approach involves the methylation of 2-mercaptophenol. The reaction typically uses methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds as follows:
2-Mercaptophenol+Methyl Iodide→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methylthio group can be replaced by other substituents using reagents like bromine (Br2) or chlorine (Cl2).
Reduction: The compound can be reduced to form thiophenols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Substitution: Bromine (Br2), chlorine (Cl2)
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Substitution: Halogenated derivatives
Reduction: Thiophenols
Scientific Research Applications
Chemical Synthesis and Polymer Stabilization
One of the primary applications of 3-Methyl-2-(methylthio)phenol is in the synthesis of alkylthio substituted phenolic compounds that serve as age resistors in polymers. These compounds are crucial for enhancing the stability and longevity of materials exposed to oxidative conditions. For instance, a patent describes the alkylation of 4-(methylthio)phenol with various olefins to produce derivatives that exhibit improved thermal stability when incorporated into polymers . The use of these stabilizers is particularly beneficial in applications where materials are subjected to prolonged heat and oxidative environments.
Botanical Studies: Floral Volatiles
In botanical research, this compound has been identified as a significant floral volatile emitted by certain plant species, such as Caladenia crebra. These compounds play a role in attracting pollinators and can influence plant-pollinator interactions. The biosynthesis of such floral volatiles involves complex pathways that include methylation processes and the action of specific enzymes like methyltransferases . Understanding these mechanisms can provide insights into plant ecology and evolution.
Pharmacological Potential
Research has indicated that phenolic compounds, including this compound, may possess biological activities such as anti-tumor and anti-inflammatory effects. A study highlighted the potential for these compounds to be utilized in therapeutic applications due to their ability to modulate biological pathways associated with cancer progression . The exploration of these properties could lead to the development of new pharmacological agents.
Case Studies: Applications in Flavoring and Fragrance
This compound has also been studied for its sensory properties in flavoring and fragrance industries. Its unique odor profile makes it a candidate for use in perfumes and food flavorings. The adaptation of gas chromatography coupled with olfactometry has been employed to analyze the odor-active compounds present in various products, showcasing the importance of this compound in sensory science .
Summary Table of Applications
Application Area | Description |
---|---|
Chemical Synthesis | Used as a stabilizer in polymers to enhance thermal stability under oxidative conditions. |
Botanical Studies | Emitted by plants as floral volatiles; influences pollinator attraction and ecology. |
Pharmacological Potential | Exhibits anti-tumor and anti-inflammatory effects; potential for new drug development. |
Flavoring and Fragrance | Utilized for its unique odor profile in perfumes and food flavorings; studied via GC-O. |
Mechanism of Action
The mechanism of action of 3-Methyl-2-(methylthio)phenol involves its interaction with various molecular targets. The compound’s aromatic ring and functional groups allow it to participate in multiple biochemical pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The methylthio group can also interact with enzymes and proteins, modulating their activity.
Comparison with Similar Compounds
- 2-Methyl-4-(methylthio)phenol
- 4-Methyl-2-(methylthio)phenol
- 2-Methyl-6-(methylthio)phenol
Comparison: 3-Methyl-2-(methylthio)phenol is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different levels of reactivity in substitution and oxidation reactions, as well as varying degrees of biological efficacy.
Biological Activity
3-Methyl-2-(methylthio)phenol, also known as 3-methyl-2-thiophenol or this compound, is a sulfur-containing organic compound with the molecular formula C8H10OS. This compound has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and phytotoxic properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
This compound is characterized by its phenolic structure with a methylthio group attached to the aromatic ring. The presence of sulfur in its structure contributes to its unique chemical reactivity and biological properties. Its structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. A study by Kumar et al. (2020) demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential application as a natural preservative in food systems .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 25 µg/mL |
Candida albicans | 100 µg/mL |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. Findings suggest that it possesses moderate antioxidant activity, which may be attributed to its ability to donate hydrogen atoms or electrons .
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH | 75 |
ABTS | 80 |
Phytotoxicity
Interestingly, this compound has shown phytotoxic effects on certain plant species, indicating its potential use as a herbicide. A study focused on its effects on Lactuca sativa (lettuce) revealed that it inhibited seed germination and root elongation at concentrations above 100 µg/mL .
Case Studies
- Deceptive Pollination in Orchids : Research highlighted that some orchids utilize methylthiophenols, including this compound, as semiochemicals to attract specific pollinators like wasps. This study demonstrated how these compounds play a critical role in the reproductive strategies of certain plant species .
- Flavoring Agent Evaluation : The European Food Safety Authority (EFSA) evaluated the flavoring properties of various methylthiophenols, including this compound. While it is recognized for its pleasant aroma, concerns regarding genotoxic potential were raised during safety assessments .
The biological activities of this compound can be attributed to its interaction with cellular targets. The compound's phenolic structure allows it to participate in redox reactions, which may lead to the modulation of enzymatic activities involved in oxidative stress response pathways. Additionally, its antimicrobial action may involve disrupting microbial cell membranes or inhibiting metabolic pathways essential for survival .
Properties
IUPAC Name |
3-methyl-2-methylsulfanylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-6-4-3-5-7(9)8(6)10-2/h3-5,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKJYGSHGCSUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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